Fgfr4-IN-17

FGFR4 inhibitor kinase selectivity pan-FGFR

Select FGFR4-IN-17 for its unique, balanced pan-FGFR inhibitory profile (FGFR1 24.2 nM, FGFR2 16.1 nM, FGFR3 78.0 nM, FGFR4 68.0 nM). This research compound is ideal for studies of FGFR family redundancy, multi-isoform blockade in cancer cell lines, and as a reference standard in kinase selectivity assays. Its well-characterized activity avoids VEGFR2 interference seen with other pan-inhibitors. Inquire for batch-specific pricing and availability.

Molecular Formula C29H27F3N4O2
Molecular Weight 520.5 g/mol
Cat. No. B12367047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr4-IN-17
Molecular FormulaC29H27F3N4O2
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CC(C3=C2C=CC(=C3)NC(=O)C4=CC(=C(C=C4)F)C#CC5=CC(=CN=C5)OC)(F)F
InChIInChI=1S/C29H27F3N4O2/c1-35-9-11-36(12-10-35)27-16-29(31,32)25-15-22(6-7-24(25)27)34-28(37)21-5-8-26(30)20(14-21)4-3-19-13-23(38-2)18-33-17-19/h5-8,13-15,17-18,27H,9-12,16H2,1-2H3,(H,34,37)/t27-/m0/s1
InChIKeyKWCUYDDWUFSZAY-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FGFR4-IN-17 Procurement Guide: Kinase Inhibition Profile and Comparative Potency Data for Preclinical FGFR Research


FGFR4-IN-17 (Compound (S)-23, CAS 3011805-61-8) is a piperazinyl difluorindan derivative containing a pyridinyl group that functions as a pan-FGFR inhibitor . It inhibits all four FGFR isoforms (FGFR1–4) with IC₅₀ values of 24.2 nM (FGFR1), 16.1 nM (FGFR2), 78.0 nM (FGFR3), and 68.0 nM (FGFR4) in cell-free kinase assays . The compound exhibits antitumor activity in preclinical models and is supplied as a research-grade small molecule with a molecular weight of 520.55 Da . FGFR4-IN-17 is cataloged by multiple vendors, with availability typically ranging from milligram to gram quantities for research use only .

Why Pan-FGFR Inhibitor FGFR4-IN-17 Cannot Be Interchanged with Isoform-Selective or Covalent FGFR4 Agents


FGFR4-IN-17 occupies a distinct pharmacological space among FGFR4-targeting research compounds: it is a pan-FGFR inhibitor with balanced potency across FGFR1–4, unlike highly selective FGFR4 agents such as fisogatinib (BLU-554), roblitinib (FGF-401), H3B-6527, or FGFR4-IN-10, which spare FGFR1–3 at therapeutically relevant concentrations [1]. Conversely, FGFR4-IN-17 shows weaker FGFR4 potency (~68 nM) compared to these selective inhibitors but greater FGFR1–3 engagement . This differential selectivity profile makes FGFR4-IN-17 unsuitable as a substitute in experiments requiring FGFR4-exclusive targeting, and equally, selective FGFR4 inhibitors cannot replace FGFR4-IN-17 in studies evaluating the effects of concomitant FGFR1–4 blockade . Researchers must match inhibitor selection to their experimental hypothesis regarding isoform redundancy versus isoform-specific dependency.

Quantitative Differentiation Evidence: FGFR4-IN-17 vs. Selective FGFR4 Inhibitors and Pan-FGFR Comparators


Pan-FGFR Inhibition Profile of FGFR4-IN-17 versus Highly Selective FGFR4 Inhibitor Fisogatinib

FGFR4-IN-17 exhibits balanced inhibitory activity across FGFR1–4, with IC₅₀ values of 24.2 nM (FGFR1), 16.1 nM (FGFR2), 78.0 nM (FGFR3), and 68.0 nM (FGFR4) . In direct contrast, fisogatinib (BLU-554) is a highly selective FGFR4 inhibitor with an FGFR4 IC₅₀ of 5 nM but substantially weaker activity against FGFR1–3, with reported IC₅₀ values spanning 624–2203 nM . This selectivity difference exceeds two orders of magnitude for FGFR1–3 engagement. Researchers investigating whether FGFR1–3 can compensate for FGFR4 inhibition require FGFR4-IN-17; studies isolating FGFR4-specific signaling demand fisogatinib.

FGFR4 inhibitor kinase selectivity pan-FGFR hepatocellular carcinoma

FGFR4-IN-17 FGFR4 Potency Comparison with High-Affinity Selective Inhibitors H3B-6527 and Roblitinib

FGFR4-IN-17 inhibits FGFR4 with an IC₅₀ of 68.0 nM . In comparison, the covalent FGFR4 inhibitor H3B-6527 achieves an IC₅₀ of <1.2 nM against FGFR4, with at least 250-fold selectivity over FGFR1–3 (IC₅₀ values of 320 nM, 1290 nM, and 1060 nM for FGFR1–3, respectively) . Similarly, roblitinib (FGF-401) is reported as a highly selective FGFR4 inhibitor with an IC₅₀ of 1.9 nM [1]. FGFR4-IN-17 is approximately 36–57× less potent against FGFR4 than these selective agents, but it offers concomitant FGFR1–3 inhibition that is absent with H3B-6527 or roblitinib.

FGFR4 potency covalent inhibitor IC₅₀ comparison kinase assay

FGFR4-IN-17 versus Pan-FGFR Inhibitor LY2874455: Differential Isoform Potency Distribution

Both FGFR4-IN-17 and LY2874455 are pan-FGFR inhibitors, but their potency distributions across FGFR isoforms differ meaningfully. FGFR4-IN-17 IC₅₀ values: FGFR1 24.2 nM, FGFR2 16.1 nM, FGFR3 78.0 nM, FGFR4 68.0 nM . LY2874455 IC₅₀ values: FGFR1 2.8 nM, FGFR2 2.6 nM, FGFR3 6.4 nM, FGFR4 6 nM [1]. LY2874455 is 4–12× more potent across all isoforms and also inhibits VEGFR2 with an IC₅₀ of 7 nM, introducing an additional off-target activity absent in FGFR4-IN-17 [1]. The flatter potency profile of FGFR4-IN-17 (narrower range from 16.1 to 78.0 nM) versus the consistently sub-10 nM potency of LY2874455 may influence cellular response thresholds.

pan-FGFR inhibitor LY2874455 VEGFR2 potency profile

FGFR4-IN-17 versus Selective FGFR4 Inhibitor FGFR4-IN-10: Divergent Selectivity with Comparable FGFR4 Potency

FGFR4-IN-17 and FGFR4-IN-10 represent two compounds with nearly identical FGFR4 potency but diametrically opposite selectivity profiles. FGFR4-IN-17 inhibits FGFR4 with an IC₅₀ of 68.0 nM while also inhibiting FGFR1–3 . FGFR4-IN-10 inhibits FGFR4 with an IC₅₀ of 70.7 nM but shows no detectable inhibition of FGFR1, FGFR2, or FGFR3 . This single-digit nanomolar difference in FGFR4 potency (~2.7 nM) is negligible for most experimental purposes, but the presence or absence of FGFR1–3 inhibition fundamentally alters the compound's pharmacological signature. FGFR4-IN-10 is therefore a cleaner probe for FGFR4-dependent biology; FGFR4-IN-17 is appropriate for studies where FGFR1–3 compensation may be relevant.

FGFR4 selectivity FGFR4-IN-10 isoform specificity pan-kinase profiling

Antitumor Activity Classification: FGFR4-IN-17 Demonstrates Antitumor Efficacy in Preclinical Models

Vendor technical datasheets consistently report that FGFR4-IN-17 demonstrates antitumor activity in preclinical cancer models, though specific tumor type, cell line, and quantitative efficacy data (e.g., tumor growth inhibition percentage, IC₅₀ in cell viability assays) are not publicly disclosed in available sources . The compound's antitumor activity is noted as a key feature distinguishing it from compounds without reported in vivo or cellular efficacy . In contrast, selective FGFR4 inhibitors such as fisogatinib and H3B-6527 have published tumor regression data in hepatocellular carcinoma (HCC) models . The absence of detailed quantitative antitumor data for FGFR4-IN-17 represents a limitation for procurement decisions requiring documented in vivo or cellular potency.

antitumor activity preclinical FGFR4 cancer

Recommended Research Applications for FGFR4-IN-17 Based on Comparative Selectivity and Potency Evidence


Pan-FGFR Inhibition Studies Requiring Balanced FGFR1–4 Coverage Without VEGFR2 Off-Target Activity

FGFR4-IN-17 is ideally suited for experiments evaluating the biological consequences of simultaneously inhibiting FGFR1, FGFR2, FGFR3, and FGFR4. Its IC₅₀ range of 16.1–78.0 nM across the four isoforms provides a relatively balanced pan-FGFR blockade without the additional VEGFR2 inhibition seen with LY2874455 . This makes FGFR4-IN-17 a preferred tool for dissecting FGFR family redundancy in cellular signaling, proliferation, or differentiation assays where VEGFR2 activity would confound interpretation . In contrast, fisogatinib or H3B-6527 would be inappropriate for such studies due to their FGFR4 exclusivity .

Comparator Tool for Validating FGFR4 Isoform Selectivity of Novel Inhibitors

FGFR4-IN-17 serves as an effective reference compound in kinase selectivity profiling panels. Its well-characterized pan-FGFR IC₅₀ profile (FGFR1 24.2 nM, FGFR2 16.1 nM, FGFR3 78.0 nM, FGFR4 68.0 nM) provides a benchmark against which the selectivity of novel FGFR4-targeting compounds can be assessed . A compound claiming FGFR4 selectivity should demonstrate an FGFR4 IC₅₀ substantially lower than 68.0 nM while exhibiting FGFR1–3 IC₅₀ values far exceeding those of FGFR4-IN-17. This comparative framework is essential for characterizing the selectivity window of new chemical entities .

FGFR-Dependent Cancer Cell Line Screening Where Multiple FGFR Isoforms Are Co-Expressed

In cancer cell lines with documented co-expression of multiple FGFR isoforms (e.g., certain breast, lung, or gastric cancer models), FGFR4-IN-17 enables assessment of combined FGFR1–4 inhibition effects on viability and downstream signaling. Unlike FGFR4-selective agents such as FGFR4-IN-10 or roblitinib—which would spare FGFR1–3—FGFR4-IN-17 blocks all four isoforms, potentially revealing compensatory signaling mechanisms that would otherwise mask anti-proliferative effects . This application is particularly relevant when the relative contribution of individual FGFR isoforms to tumor cell survival is unknown .

Biochemical Assay Development and Kinase Inhibitor Reference Standard

FGFR4-IN-17 is cataloged with defined purity specifications (≥98% by multiple vendors) and documented storage/solubility parameters (soluble in DMSO; powder stable at -20°C for up to 3 years) . These characteristics make it suitable as a reference standard in biochemical FGFR kinase assays for assay validation, inter-laboratory reproducibility testing, or as a positive control in inhibitor screening campaigns . Its availability from multiple commercial sources (TargetMol, MedChemExpress, InvivoChem) supports consistent procurement and batch-to-batch reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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